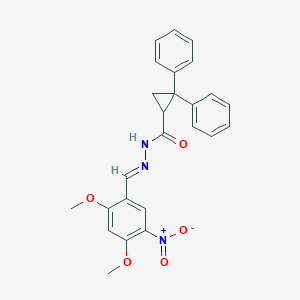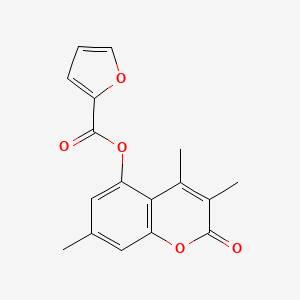![molecular formula C17H22N2O4 B5708460 ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate, also known as EAP, is a chemical compound that has been widely used in scientific research due to its unique properties. EAP is a piperazine derivative that has a methoxyphenyl group attached to it, which gives it its distinctive characteristics.
Mecanismo De Acción
The mechanism of action of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate involves its ability to chelate metal ions, which leads to the formation of a stable complex. This complex can then interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has also been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through the photoexcitation of its chromophore.
Biochemical and Physiological Effects
ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit potent antioxidant and anti-inflammatory activities, which can protect cells from oxidative stress and inflammation-induced damage. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This activity suggests that ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate may have potential therapeutic applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate is its ability to selectively detect metal ions in biological samples, making it a useful tool for studying metal ion homeostasis in cells. However, ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has some limitations in lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in biological systems.
Direcciones Futuras
There are several future directions for the research on ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate. One potential direction is to explore its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate and its interactions with biological molecules.
Métodos De Síntesis
The synthesis method of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate involves the condensation reaction of 4-methoxyphenylacetic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
ethyl 4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-23-17(21)19-12-10-18(11-13-19)16(20)9-6-14-4-7-15(22-2)8-5-14/h4-9H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCJLXKXSPKLD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(4-Methoxy-phenyl)-acryloyl]-piperazine-1-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
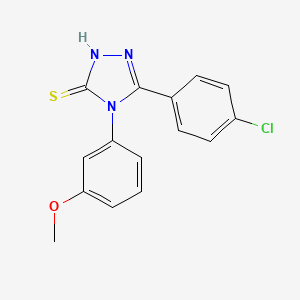
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)

![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)
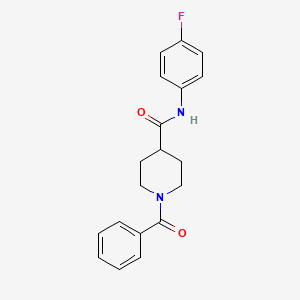
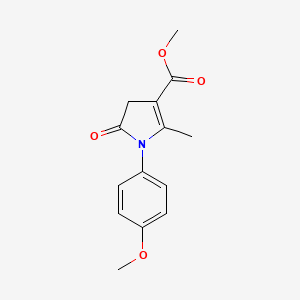
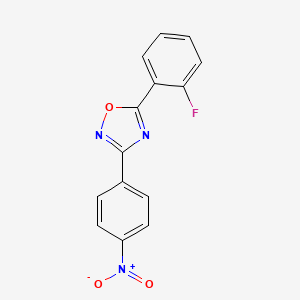
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
